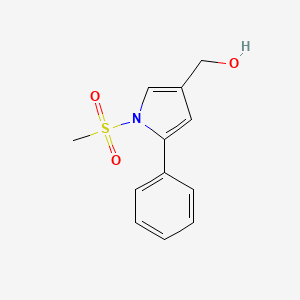

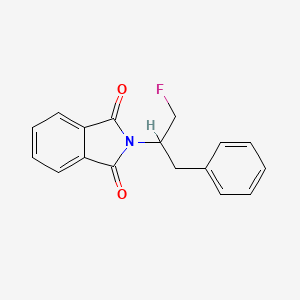

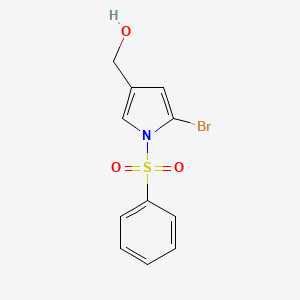

(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

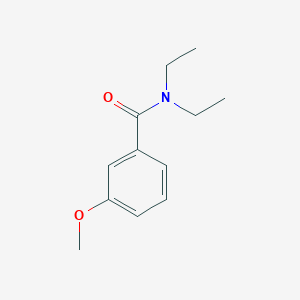

(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, commonly referred to as 5P-MMS, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug discovery to molecular biology, due to its unique properties such as solubility, stability, and low toxicity.

Scientific Research Applications

Antifungal Applications

This compound has been studied for its potential as an antifungal agent. Derivatives containing the sulfone group and 1,3,4-oxadiazole moieties have shown promising antifungal activities against various plant pathogenic fungi . These compounds could serve as lead compounds for the development of new agrochemicals, offering an alternative to commercial fungicides like hymexazol.

Antibacterial Properties

Sulfone derivatives, including those related to the compound , have been synthesized with antibacterial activity in mind. The combination of thiazole and sulfonamide groups has resulted in molecules with emergent antibacterial properties . This suggests potential applications in developing new antibacterial therapeutics.

Bactericide Development

The compound’s derivatives have been used to create novel bactericides effective against bacterial strains such as Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae . These bactericides have potential applications in agriculture to prevent and cure plant diseases caused by these bacteria.

Pesticide Residue Analysis

Analytical methods have been developed to detect residues of sulfone bactericides, including derivatives of this compound, in agricultural settings . This is crucial for monitoring the safety and environmental impact of these pesticides.

Environmental Degradation Studies

Research into the environmental degradation pathways of sulfone bactericides related to this compound has been conducted . Understanding these pathways is essential for assessing the environmental persistence and potential toxicity of these compounds.

Medicinal Chemistry

The sulfone group is a core structure found in many biologically active compounds. It has a wide range of biological activities, including antitumor, anti-inflammatory, and anticancer properties . This compound could be a precursor in synthesizing drugs with these activities.

Agrochemical Synthesis

The synthesis of new compounds with sulfone derivatives aims to produce safer and more effective agrochemicals. These compounds are designed to not persist in the environment and food chains, and not impede the role of beneficial organisms in plant development .

Lead Compound for Drug Development

Due to its broad spectrum of activities, this compound and its derivatives can be considered lead compounds for developing potential drugs. They have shown a range of biological activities, including anti-HIV-1 and anti-tubercular properties .

properties

IUPAC Name |

(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSWKVIYVPGDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)